Myrtillin - 6906-38-3

Myrtillin

Catalog Number: EVT-318283
CAS Number: 6906-38-3
Molecular Formula: C21H21ClO12
Molecular Weight: 500.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Myrtillin, chemically known as delphinidin 3-O-glucoside, is an anthocyanin pigment responsible for the vibrant blue and purple hues observed in various fruits and vegetables. [, , , , , , ] It is primarily found in bilberries (Vaccinium myrtillus), a European blueberry species. [, , ] Myrtillin exhibits antioxidant properties, suggesting its potential to combat oxidative damage. [] It belongs to the anthocyanin class of flavonoids, known for their diverse biological activities. [, , ]

Scientific research on myrtillin focuses on its potential health benefits, particularly its antioxidant, anti-inflammatory, and potential anti-diabetic properties. [, , , , ]

Cyanidin 3-O-glucoside (Kuromanin chloride)

  • Compound Description: Kuromanin chloride is an anthocyanin commonly found in various fruits and vegetables. It acts as an antioxidant. []
  • Relevance: Kuromanin chloride shares a similar structure with myrtillin, both being anthocyanins. They differ in the substituents on their B-ring, with kuromanin chloride having two hydroxyl groups and myrtillin having three hydroxyl groups and one methoxy group. []

Cyanidin 3,5-di-O-glucoside (Cyanin chloride)

  • Compound Description: Cyanin chloride is an anthocyanin found in red wine and various fruits. It exhibits antioxidant properties. [, ]
  • Relevance: Cyanin chloride is structurally related to myrtillin, both being anthocyanins with cyanidin as their aglycone. Cyanin chloride has two glucose molecules attached to its structure, while myrtillin has one glucose molecule. [, ]

Malvidin 3-O-glucoside (Oenin chloride)

  • Compound Description: Oenin chloride is a major anthocyanin found in red wine. It is known for its contribution to wine color and potential health benefits. [, ]
  • Relevance: Oenin chloride is an anthocyanin like myrtillin. They share a similar structure, differing in the substituents on the B-ring. Oenin chloride has two methoxy groups, while myrtillin has one methoxy group and one hydroxyl group. [, ]

Malvidin 3,5-di-O-glucoside (Malvin chloride)

  • Compound Description: Malvin chloride is an anthocyanin present in red wine and some fruits. It contributes to the color and antioxidant properties of wine. [, ]
  • Relevance: Malvin chloride is structurally similar to myrtillin, both belonging to the anthocyanin family. They differ in their sugar moieties and B-ring substituents. Malvin chloride has two glucose molecules, while myrtillin has one. Malvin chloride also has two methoxy groups on its B-ring, compared to myrtillin's one methoxy and one hydroxyl group. [, ]

Peonidin 3-O-glucoside

  • Compound Description: Peonidin 3-O-glucoside is an anthocyanin found in various fruits and flowers. It possesses antioxidant properties. []
  • Relevance: Peonidin 3-O-glucoside belongs to the same class of compounds as myrtillin (anthocyanins). They differ in their B-ring substituents. Peonidin 3-O-glucoside has one methoxy and one hydroxyl group, while myrtillin has one methoxy and three hydroxyl groups. []

Petunidin

  • Compound Description: Petunidin is an anthocyanidin found in various flowers and fruits. It is known for its vibrant colors and antioxidant properties. []
  • Relevance: Petunidin is the aglycone of myrtillin. Myrtillin is formed when a glucose molecule attaches to the petunidin molecule. []

Pelargonidin

  • Compound Description: Pelargonidin is an anthocyanidin responsible for the red, orange, and pink colors in many fruits and flowers. It exhibits antioxidant activities. []

Delphinidin

  • Compound Description: Delphinidin is an anthocyanidin found in various fruits and vegetables. It contributes to their blue and purple hues and possesses antioxidant properties. []
  • Relevance: Delphinidin is the aglycone of myrtillin. Myrtillin is formed when a glucose molecule is attached to the delphinidin molecule. []

Quercetin

  • Compound Description: Quercetin is a flavonoid compound found in various fruits, vegetables, and plant-based foods. It exhibits antioxidant and anti-inflammatory properties. [, ]
  • Relevance: While not structurally identical to myrtillin, quercetin is another flavonoid compound often studied for its potential health benefits, similar to the research on myrtillin. [, ]

Vescalagin

  • Compound Description: Vescalagin is an ellagitannin found in oak wood. It contributes to the astringency and aging potential of red wines. [, ]
  • Relevance: Vescalagin reacts with myrtillin during red wine maturation, forming hybrid pigments. These hybrid pigments influence the color properties of the wine. [, ]

1-Deoxyvescalagin-(1β→8)-myrtillin

  • Compound Description: This compound is a hybrid pigment formed by the reaction between myrtillin and vescalagin during red wine aging. It contributes to the color of the wine. [, ]
  • Relevance: This compound is directly formed from myrtillin, showcasing the chemical reactivity of myrtillin with other wine components. [, ]

1-Deoxyvescalagin-(1β→6)-myrtillin

  • Compound Description: This is another hybrid pigment formed from the reaction of myrtillin and vescalagin. It contributes to the color of red wine. []
  • Relevance: This compound is a regioisomer of 1-Deoxyvescalagin-(1β→8)-myrtillin and forms as a minor product during the same reaction. It highlights the potential for multiple products with varying properties arising from myrtillin reactions. []
Overview

Myrtillin is a natural compound classified as an anthocyanin, specifically the 3-glucoside of delphinidin. It is predominantly found in various fruits, particularly in bilberries, blueberries, and blackcurrants. This compound is recognized for its vibrant blue to purple pigmentation and is associated with numerous health benefits due to its antioxidant properties. Myrtillin contributes significantly to the color of many fruits and vegetables, making it an important pigment in the plant kingdom.

Source

Myrtillin is primarily sourced from berries such as bilberries (Vaccinium myrtillus), blueberries (Vaccinium corymbosum), and blackcurrants (Ribes nigrum). These fruits are rich in anthocyanins, which are responsible for their characteristic colors and potential health benefits. The extraction of myrtillin from these sources typically involves methods such as maceration, filtration, and purification using high-performance liquid chromatography (HPLC) .

Classification

Myrtillin falls under the category of flavonoids, specifically within the subclass of anthocyanins. Anthocyanins are water-soluble pigments that play a crucial role in plant coloration and are known for their antioxidant properties. Myrtillin's molecular formula is C21H21ClO12C_{21}H_{21}ClO_{12}, and it is often studied for its biochemical interactions and health-related effects .

Synthesis Analysis

Methods

Myrtillin can be synthesized through enzymatic acylation processes involving blackcurrant anthocyanins. This method enhances the stability and lipophilicity of the anthocyanin molecules by transferring acyl groups using specific enzymes .

Technical Details

The synthesis typically involves:

  • Enzymatic Reaction: Utilizing enzymes such as anthocyanin 3-O-glucoside 6’-O-hydroxycinnamoyltransferase.
  • Substrate: Blackcurrant anthocyanins serve as the substrate for the reaction.
  • Conditions: The reaction conditions are optimized to maximize yield while maintaining the integrity of the anthocyanin structure.
Molecular Structure Analysis

Structure

Myrtillin's structure features a delphinidin backbone with a glucose moiety attached at the third carbon position. This configuration contributes to its solubility and biological activity.

Data

  • Molecular Formula: C21H21ClO12C_{21}H_{21}ClO_{12}
  • Molecular Weight: Approximately 465.84 g/mol
  • SMILES Notation: C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4C@@HO)O)O.[Cl-] .
Chemical Reactions Analysis

Reactions

Myrtillin participates in various chemical reactions, including:

  • Oxidation and Reduction: Myrtillin can undergo oxidation reactions that alter its antioxidant properties.
  • Substitution Reactions: It can react with ellagitannins during wine maturation, leading to new pigment formations .

Technical Details

Key reagents involved in these reactions include:

  • p-Coumaroyl-CoA: A common reagent that interacts with myrtillin in specific enzymatic pathways.
  • Enzymes: Various enzymes facilitate these reactions, impacting both stability and reactivity.
Mechanism of Action

Process

Myrtillin exhibits its biological effects primarily through its antioxidant activity. It scavenges free radicals, thereby protecting cells from oxidative stress. This mechanism is crucial in preventing cellular damage associated with various diseases.

Data

Research indicates that myrtillin's interaction with enzymes and proteins enhances its protective effects against oxidative damage . Studies have shown that it can inhibit platelet aggregation, further highlighting its potential health benefits.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Myrtillin appears as a dark purple to blue pigment.
  • Solubility: It is water-soluble due to its glycosidic structure.

Chemical Properties

  • Stability: Myrtillin is relatively stable under acidic conditions but can degrade under extreme pH levels or prolonged exposure to light.
  • Antioxidant Activity: Exhibits significant antioxidant properties, contributing to its health benefits .
Applications

Myrtillin has several scientific uses, including:

  • Nutraceuticals: Utilized in dietary supplements for its antioxidant properties.
  • Food Industry: Employed as a natural colorant in food products due to its vibrant hue.
  • Pharmaceuticals: Investigated for potential therapeutic applications in preventing chronic diseases linked to oxidative stress .

Properties

CAS Number

6906-38-3

Product Name

Myrtillin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride

Molecular Formula

C21H21ClO12

Molecular Weight

500.8 g/mol

InChI

InChI=1S/C21H20O12.ClH/c22-6-15-17(28)18(29)19(30)21(33-15)32-14-5-9-10(24)3-8(23)4-13(9)31-20(14)7-1-11(25)16(27)12(26)2-7;/h1-5,15,17-19,21-22,28-30H,6H2,(H4-,23,24,25,26,27);1H/t15-,17-,18+,19-,21-;/m1./s1

InChI Key

ZJWIIMLSNZOCBP-BTTVDUMLSA-N

Synonyms

delphinidin 3-O-beta-D-glucopyranoside
delphinidin 3-O-beta-glucoside
delphinidin 3-O-glucopyranoside
delphinidin-3-glucoside
myrtillin

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]

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